5-Diazo-1,3-cyclopentadiene

Physical Organic Chemistry Reactivity Scales Diazo Compound Benchmarking

5-Diazo-1,3-cyclopentadiene (DACP) is irreplaceable for probing ethylene signaling in plants—preserving apple firmness at 73 N vs. 46 N in controls—and for reversible carbene photochemistry at 10 K. Unlike aliphatic diazo compounds, it withstands electrophilic bromination, nitration, and Friedel‑Crafts acylation without degrading the diazo group (Mayr N=4.84). No other diazo compound matches this dual electrophilic/nucleophilic profile. Order cyclopentadienylidene precursor with confidence.

Molecular Formula C5H4N2
Molecular Weight 92.1 g/mol
CAS No. 1192-27-4
Cat. No. B075477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Diazo-1,3-cyclopentadiene
CAS1192-27-4
Molecular FormulaC5H4N2
Molecular Weight92.1 g/mol
Structural Identifiers
SMILESC1=CC(=[N+]=[N-])C=C1
InChIInChI=1S/C5H4N2/c6-7-5-3-1-2-4-5/h1-4H
InChIKeyUETCMNDFHMOYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Diazo-1,3-cyclopentadiene (CAS 1192-27-4): Technical Baseline for Cyclic Diazo Compound Sourcing


5-Diazo-1,3-cyclopentadiene (CAS 1192-27-4), also designated diazocyclopentadiene or 5-diazocyclopenta-1,3-diene, is a cyclic diazo compound with the molecular formula C₅H₄N₂ and a molecular weight of 92.10 g·mol⁻¹ [1]. The molecule features a diazo group (=N⁺=N⁻) directly attached to the saturated C-5 position of a cyclopentadiene ring bearing two conjugated double bonds at positions 1 and 3, forming a 1,3-diene system . The compound is planar with C₂ᵥ symmetry and possesses a dipole moment of 1.03(5) D [2]. It is classified as a hazardous material that may explode when heated to its boiling point or cooled to its freezing point, with decomposition emitting toxic NOₓ fumes .

Why Generic Diazoalkane Substitution Fails for 5-Diazo-1,3-cyclopentadiene in Research and Industrial Workflows


Diazocyclopentadiene cannot be treated as a generic diazoalkane substitute because its reactivity profile diverges fundamentally from that of aliphatic diazo compounds such as diazomethane or aryldiazomethanes [1]. While most aliphatic diazo compounds function primarily as nucleophilic carbene precursors, diazocyclopentadiene uniquely combines aromatic stabilization of the cyclopentadienyl ring system with the capacity to undergo electrophilic substitution reactions at the ring without destruction of the diazo functional group [2]. Quantitatively, its nucleophilicity parameter (N = 4.84 in CH₂Cl₂) places it nearly 2–4 orders of magnitude lower in reactivity than substituted aryldiazomethanes (N = 7.17–8.87), positioning it closer to pyrrole (N ≈ 4.6) than to conventional diazo compounds . This dual electrophilic/nucleophilic character, coupled with its light-activated ethylene receptor antagonism—an application entirely absent in other diazo compounds—makes generic substitution scientifically invalid [3].

5-Diazo-1,3-cyclopentadiene: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Nucleophilicity Parameter N = 4.84 vs. Aryldiazomethanes: 2–4 Orders of Magnitude Lower Reactivity

The Mayr nucleophilicity scale quantitatively ranks diazocyclopentadiene with parameters N = 4.84 and sN = 1.06 in dichloromethane at 20 °C, determined photometrically via kinetics with benzhydrylium ions (Ar₂CH⁺) under pseudo-first-order conditions . In contrast, (p-nitrophenyl)diazomethane exhibits N = 7.17 (sN = 0.83) and (p-cyanophenyl)diazomethane exhibits N = 7.66 (sN = 0.80) under identical solvent and temperature conditions [1]. This corresponds to a rate constant difference of approximately 2.3–2.8 log units, meaning diazocyclopentadiene reacts roughly 200–600 times slower with a given electrophile than these commonly employed aryldiazomethane carbene precursors. Its reactivity most closely parallels pyrrole, not other diazo compounds .

Physical Organic Chemistry Reactivity Scales Diazo Compound Benchmarking

Electrophilic Substitution at Ring Without Diazo Group Loss: Unique Among Diazo Compounds

Cram and Partos demonstrated that diazocyclopentadiene undergoes at least five distinct electrophilic substitution reactions—including bromination, nitration, and Friedel-Crafts acylation—without destruction of the diazo ylide π-electron system [1]. This behavior is entirely absent in aliphatic diazo compounds, which typically decompose or undergo cycloaddition under electrophilic conditions. The Eitel and Wessely study explicitly states that diazocyclopentadiene 'fundamentally differs in reactivity from aliphatic diazo compounds' [2]. The Mayr group later rationalized this difference quantitatively: the nucleophilicity parameter N = 4.84 positions diazocyclopentadiene as having 'similar nucleophilic reactivity as pyrrole,' enabling it to engage in electrophilic aromatic substitution pathways that are inaccessible to classical diazoalkanes .

Electrophilic Substitution Diazo Functional Group Stability Synthetic Methodology

Photolytic N₂ Extrusion at λ = 366 nm: Wavelength-Selective Carbene Generation with Back-Reaction at λ > 570 nm

Irradiation of diazocyclopentadiene matrix-isolated at 10 K with λ = 366 nm leads to rapid, selective loss of N₂ and clean formation of cyclopentadienylidene (triplet ground state, T-2) [1]. Critically, subsequent irradiation of the carbene–N₂ pair with λ > 570 nm initiates a partial back-reaction, regenerating diazocyclopentadiene by N₂ recapture within the matrix cage [1]. This reversible photochemistry is not observed for aliphatic diazo compounds such as diazomethane, where N₂ extrusion is essentially irreversible. The carbene cyclopentadienylidene itself lies 15.3 kcal·mol⁻¹ above the bicyclo[2.1.0]penta-2,4-diene isomer on the singlet energy hypersurface, as determined by computational analysis [1].

Matrix Isolation Carbene Chemistry Photochemistry Spectroscopy

Ethylene Receptor Antagonism: Apple Flesh Firmness Retention 73 N vs. 46 N After 30 Days

Diazocyclopentadiene (DACP) is a light-activated, irreversible ethylene receptor antagonist in plants—a biological activity not shared by any other simple diazo compound [1]. In a controlled study, 'Red Delicious' apples treated with gaseous DACP under light for 24 hours and held at 21 °C for 30 days retained a flesh firmness of 73 newtons, compared to 46 newtons for untreated control fruit [2]. After 18 weeks of 0 °C cold storage, DACP-treated apples were approximately 10 newtons firmer than untreated fruit and contained substantially lower internal ethylene concentrations [2]. The patent US 5,100,462 explicitly claims methods for inhibiting ethylene responses and blocking ethylene receptors in plants using diazocyclopentadiene [3].

Post-Harvest Physiology Ethylene Inhibition Plant Growth Regulation Agricultural Chemistry

Kinetic Control Selectivity with [RhCl(COD)]₂: Differentiation from Diazofluorene Under Identical Conditions

In reactions with [RhCl(COD)]₂, diazocyclopentadiene, diazoindene, and Ph₂CN₂ proceed under purely kinetic control, whereas diazofluorene and simple aliphatic diazoalkanes (RCHN₂) react under both thermodynamic and kinetic control [1]. This mechanistic distinction directly impacts product selectivity: kinetically controlled systems favor the initial carbene–metal adduct, while thermodynamically controlled systems may rearrange to more stable products. The kinetic control regime of diazocyclopentadiene ensures predictable product outcomes in rhodium-mediated carbene transfer, contrasting with the mixed-control behavior of diazofluorene that can lead to product mixtures [1].

Organometallic Chemistry Rhodium Complexes Reaction Kinetics Carbene Transfer

Molecular Planarity and Dipole Moment: C₂ᵥ Symmetry with μ = 1.03 D vs. Bent Diazoalkanes

Microwave spectroscopic analysis in the 26.5–40.0 GHz range established that diazocyclopentadiene is a planar molecule of C₂ᵥ symmetry with an inertial defect of Δ = 0.071(5) u·Å² and a dipole moment of μ = 1.03(5) D [1]. This contrasts with aliphatic diazo compounds such as diazomethane (H₂CNN), which adopt a bent geometry at the diazo carbon and exhibit different dipole moment values [2]. The planarity of diazocyclopentadiene reflects the aromatic stabilization of the cyclopentadienyl ring and directly influences its electronic absorption spectrum, its photochemical behavior, and the geometry of metal complexes formed upon N₂ extrusion [1].

Microwave Spectroscopy Molecular Structure Computational Chemistry Physical Characterization

5-Diazo-1,3-cyclopentadiene: Evidence-Backed Application Scenarios for Procurement and Research Planning


Controlled Carbene Generation for Low-Temperature Matrix Isolation Spectroscopy

Diazocyclopentadiene is the precursor of choice for generating cyclopentadienylidene (triplet carbene) under matrix isolation conditions at 10 K. Irradiation at λ = 366 nm produces the free carbene cleanly, while subsequent irradiation at λ > 570 nm enables partial regeneration of the starting material via N₂ recapture—a reversible photochemical switch not available with any aliphatic diazo compound [1]. This property is essential for time-resolved IR/UV-Vis studies of carbene dynamics and for accumulating spectroscopically pure cyclopentadienylidene without fulvalene dimer contamination.

Post-Harvest Ethylene Inhibition for Fruit Ripening Delay and Shelf-Life Extension Research

As a light-activated, irreversible ethylene receptor antagonist (DACP), diazocyclopentadiene provides a unique pharmacological tool for dissecting ethylene signaling in plants [1]. Quantitative evidence demonstrates that DACP treatment preserves apple flesh firmness at 73 N versus 46 N in untreated controls after 30 days at 21 °C, and maintains a ~10 N firmness advantage after 18 weeks of cold storage [2]. No other diazo compound or simple carbene precursor exhibits this biological activity, making DACP irreplaceable for post-harvest physiology research programs.

Synthesis of Functionalized Cyclopentadienyl Ligands via Electrophilic Ring Substitution Without Diazo Protection

Diazocyclopentadiene uniquely tolerates electrophilic substitution conditions—including bromination, nitration, and Friedel-Crafts acylation—without degradation of the diazo group [1]. This enables the direct synthesis of ring-functionalized diazocyclopentadiene derivatives that can subsequently serve as precursors to substituted cyclopentadienyl metal complexes or advanced organic intermediates. The Mayr nucleophilicity parameter (N = 4.84) quantitatively defines the scope of compatible electrophiles, allowing chemists to rationally plan substitution reactions [2].

Quantitative Reactivity Benchmarking and Linear Free-Energy Relationship Studies

With its rigorously determined Mayr nucleophilicity parameters (N = 4.84, sN = 1.06) and well-characterized kinetic control behavior with rhodium catalysts, diazocyclopentadiene serves as a calibrated reactivity standard for physical organic chemistry studies [1]. Its reactivity, quantitatively comparable to pyrrole rather than to other diazo compounds, provides a unique data point for extending linear free-energy relationships and for validating computational predictions of diazo compound reactivity across the full nucleophilicity spectrum [2].

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